(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine
Description
(E)-N-[(5-Fluoropyridin-3-yl)methylidene]hydroxylamine is a Schiff base derivative characterized by a hydroxylamine group (-NHOH) conjugated to a 5-fluoropyridine ring via an imine (C=N) bond in the E configuration. This geometry ensures that the hydroxylamine substituent and the pyridine ring are on opposite sides of the C=N axis, influencing molecular interactions and stability. Schiff bases are critical in coordination chemistry, catalysis, and medicinal applications due to their ability to act as ligands and participate in hydrogen bonding .
Properties
IUPAC Name |
(NE)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-4,10H/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFPVTMDAAHZQP-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1F)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity. The hydroxylamine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Comparison with Other Hydroxylamine-Based Schiff Bases
The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine () provides key insights into structural trends:
- Dihedral Angles: The pyrazole ring forms dihedral angles of 42.69°–54.49° with phenyl/pyrrole substituents, indicating non-planar conformations. This contrasts with typical planar Schiff bases, suggesting steric hindrance from bulky substituents .
- Hydrogen Bonding: O–H···N interactions create tetramers in the crystal lattice, stabilizing the structure. Similar hydrogen bonding may occur in the target compound, though the fluoropyridine moiety could alter donor-acceptor dynamics.
Comparison with Nitro-Substituted Schiff Bases
The structure of (E)-N-[(2-methoxy-naphthalen-1-yl)methylidene]-3-nitro-aniline () highlights substituent effects:
- Bond Lengths : The C=N bond length (1.261 Å) is consistent with typical imine bonds. The nitro group exhibits bond lengths of 1.239–1.241 Å, shorter than hydroxylamine’s N–O bonds (~1.45 Å), reflecting stronger electron withdrawal .
- Intermolecular Interactions : C–H···O interactions dominate here, differing from the O–H···N bonds in hydroxylamine derivatives. Fluorine’s electronegativity in the target compound may favor C–F···H or C–F···π interactions .
Fluorinated Pyridine Derivatives
The Catalog of Pyridine Compounds () lists (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide, which shares the 5-fluoropyridine motif but incorporates iodine and pivalamide groups. Key differences include:
- Substituent Effects : Iodine’s bulkiness and polarizability may increase steric strain and intermolecular halogen bonding, absent in the target compound.
- Biological Relevance : Fluoropyridine derivatives are prevalent in pharmaceuticals (e.g., TIBSOVO®, ), where fluorine enhances metabolic stability and binding affinity .
Tabulated Comparison of Structural and Electronic Properties
Biological Activity
(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine, also known by its CAS number 1198353-49-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxylamine functional group attached to a 5-fluoropyridine moiety. This structural configuration is significant for its biological interactions and potential as a drug candidate.
Research indicates that compounds with hydroxylamine groups often exhibit diverse biological activities, including:
- Anticancer Activity : Hydroxylamines can interact with cellular targets involved in cancer progression.
- Antimicrobial Properties : Some derivatives exhibit activity against various pathogens.
- Enzyme Inhibition : Hydroxylamines may inhibit enzymes such as deacetylases and kinases, which are crucial in cancer and other diseases.
Anticancer Activity
A study exploring the structure-activity relationship (SAR) of hydroxylamine derivatives revealed that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | |
| Caco-2 (colon adenocarcinoma) | 12.3 | |
| 3T3-L1 (mouse embryo) | 15.0 |
These results indicate that the compound has a promising profile as an anticancer agent, particularly against cervical and colon cancer cells.
Antimicrobial Activity
The compound's antimicrobial potential was assessed against various bacterial strains. In vitro tests showed significant inhibition of growth against:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentrations (MICs) were determined to be in the range of 20–50 µg/mL, suggesting moderate antibacterial activity.
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized several derivatives of this compound to evaluate their anticancer efficacy. The most active derivative demonstrated an IC50 value of 2.76 µM against ovarian cancer cell lines, significantly lower than that of the parent compound. This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism by which this compound exerts its anticancer effects. It was found that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Additionally, it was shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
